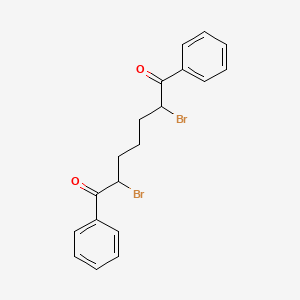![molecular formula C29H24F6N2O2 B13755692 2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane is a fluorinated diamine monomer known for its unique properties, including high thermal stability, excellent solubility in organic solvents, and low moisture absorption. This compound is widely used in the synthesis of advanced polyimides and other high-performance polymers, making it valuable in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane typically involves a nucleophilic substitution reaction. The process begins with the reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol in the presence of potassium carbonate. This is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired diamine monomer .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations. The final product is purified through recrystallization or other suitable methods to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The primary reaction used in its synthesis.
Polymerization: Reacts with aromatic dianhydrides to form polyimides.
Reduction: Catalytic reduction with hydrazine and Pd/C.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, 2-chloro-5-nitrobenzotrifluoride, 4,4’-sulfonyl diphenol.
Polymerization: Aromatic dianhydrides, thermal imidization.
Reduction: Hydrazine, palladium on carbon (Pd/C).
Major Products Formed
Polyimides: High-performance polymers with excellent thermal and mechanical properties.
Intermediate Compounds: Various intermediates formed during the synthesis process.
Aplicaciones Científicas De Investigación
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane has numerous applications in scientific research, including:
Chemistry: Used in the synthesis of advanced polyimides and other high-performance polymers.
Medicine: Research into its use in drug delivery systems and medical devices.
Industry: Utilized in the production of materials for microelectronics, aerospace, and optical displays
Mecanismo De Acción
The mechanism of action of 2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane primarily involves its ability to form stable polyimides through polymerization with aromatic dianhydrides. The fluorinated groups enhance the thermal stability and solubility of the resulting polymers, making them suitable for high-performance applications. The molecular targets and pathways involved include the formation of strong covalent bonds between the diamine and dianhydride units, resulting in a highly cross-linked polymer network .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
- 2,2-Bis[4-(4-aminophenoxy)phenyl]propane
- 2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane
Uniqueness
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane stands out due to its trifluoromethyl groups, which impart unique properties such as lower dielectric constant, better solubility, and enhanced thermal stability compared to its non-fluorinated counterparts. These characteristics make it particularly valuable in applications requiring high-performance materials .
Propiedades
Fórmula molecular |
C29H24F6N2O2 |
|---|---|
Peso molecular |
546.5 g/mol |
Nombre IUPAC |
4-[4-[2-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]propan-2-yl]phenoxy]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C29H24F6N2O2/c1-27(2,17-3-9-21(10-4-17)38-25-13-7-19(36)15-23(25)28(30,31)32)18-5-11-22(12-6-18)39-26-14-8-20(37)16-24(26)29(33,34)35/h3-16H,36-37H2,1-2H3 |
Clave InChI |
ZJKAAVFEXXJDQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C3=CC=C(C=C3)OC4=C(C=C(C=C4)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)

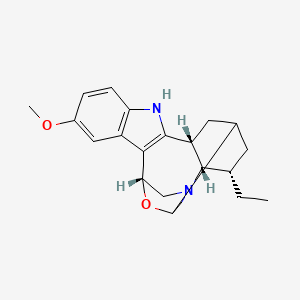
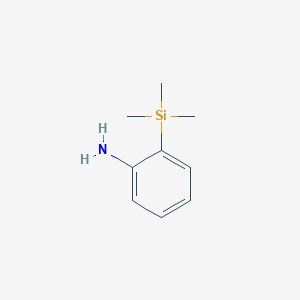
![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)


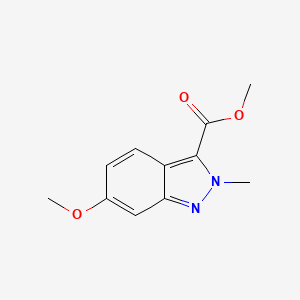
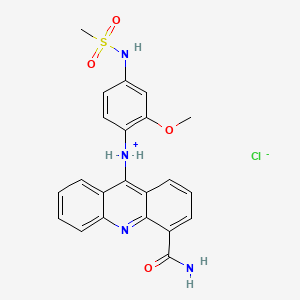
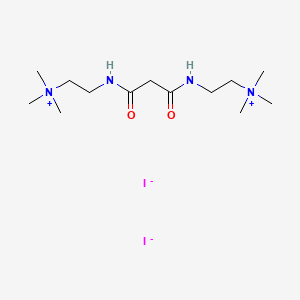
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)


